molecular formula C7H13NO2 B153507 tert-Butyl aziridine-1-carboxylate CAS No. 97308-23-1

tert-Butyl aziridine-1-carboxylate

Cat. No. B153507
CAS RN: 97308-23-1
M. Wt: 143.18 g/mol
InChI Key: VBYPJHLRWKGNAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) has been reported . BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains .


Molecular Structure Analysis

The molecular structure of TBAC is characterized by an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The presence of this BOC group is crucial for the activation of the aziridine for AROP .


Chemical Reactions Analysis

The BOC group on the aziridine nitrogen of BocAz activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly (BocAz) chains .


Physical And Chemical Properties Analysis

TBAC is a white solid that is soluble in most organic solvents. It has a molecular weight of 143.18 g/mol .

Scientific Research Applications

Anionic Ring-Opening Polymerizations (AROP)

The presence of an electron-withdrawing tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates tert-butyl aziridine-1-carboxylate for AROP. This allows for the synthesis of low-molecular-weight linear poly (BocAz), which can be further deprotected to yield linear polyethyleneimine .

Mechanism of Action

Target of Action

Tert-Butyl aziridine-1-carboxylate (BocAz) primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound plays a crucial role in the formation of polysulfonyllaziridines, which are formed through the AROP of N-sulfonyl-activated aziridines .

Mode of Action

BocAz contains an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . This activation is a key step in the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . The BOC group on BocAz activates the aziridine for AROP, leading to the formation of polysulfonyllaziridines . This pathway is crucial for the synthesis of these polymers .

Result of Action

The primary result of BocAz’s action is the formation of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Action Environment

The action of BocAz is influenced by the solvent environment. The solubility of poly(BocAz) in AROP-compatible solvents limits the attainable molecular weight of the polymer . Therefore, the choice of solvent can significantly impact the efficacy and stability of BocAz’s action .

Future Directions

Future research directions could involve expanding the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . The activation of aziridines in anionic polymerization and in the synthesis of polyimines could also be explored further .

properties

IUPAC Name

tert-butyl aziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYPJHLRWKGNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579794
Record name tert-Butyl aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl aziridine-1-carboxylate

CAS RN

97308-23-1
Record name tert-Butyl aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What limitations are associated with using tert-Butyl aziridine-1-carboxylate in anionic ring-opening polymerization (AROP)?

A2: While BocAz effectively initiates AROP, the resulting poly(BocAz) exhibits limited solubility in solvents compatible with AROP []. This solubility issue restricts the achievable molecular weight of the polymer. Further research exploring alternative solvent systems or polymerization techniques could potentially overcome this limitation.

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